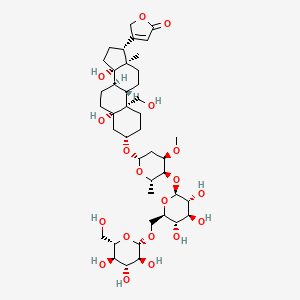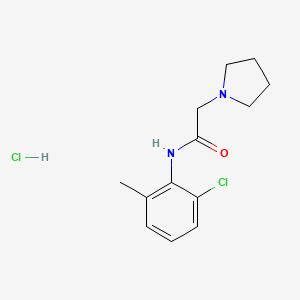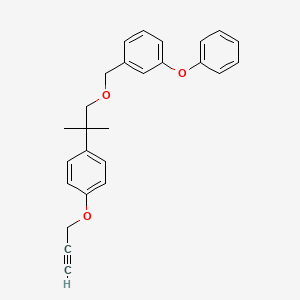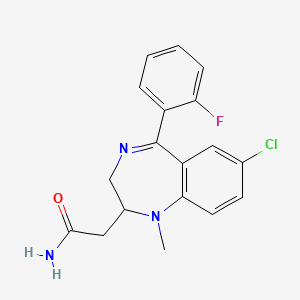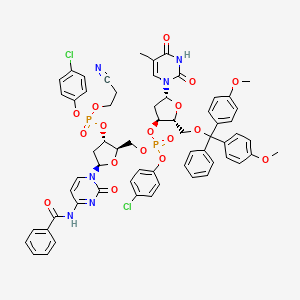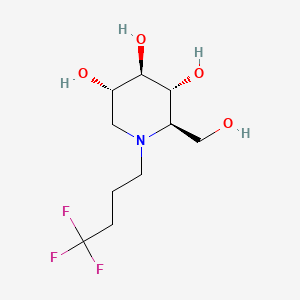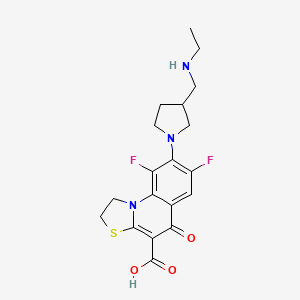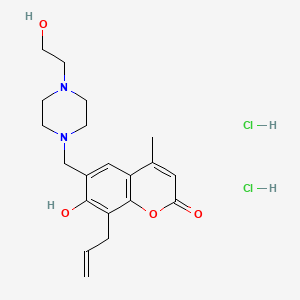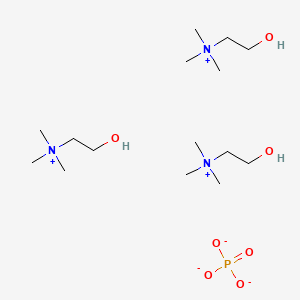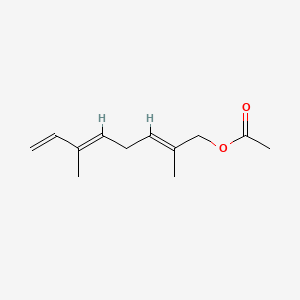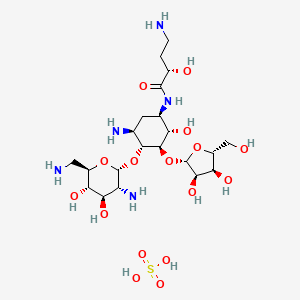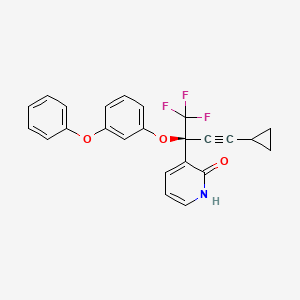
1H-Indazole-1-propanamine, N,N-diethyl-3-((6-(1-piperidinyl)hexyl)amino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indazole-1-propanamine, N,N-diethyl-3-((6-(1-piperidinyl)hexyl)amino)- is a complex organic compound that belongs to the indazole family Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring
Preparation Methods
The synthesis of 1H-Indazole-1-propanamine, N,N-diethyl-3-((6-(1-piperidinyl)hexyl)amino)- involves several steps, typically starting with the formation of the indazole core. Common synthetic routes include:
Transition Metal Catalyzed Reactions: These reactions often involve the use of copper or palladium catalysts to facilitate the formation of the indazole ring.
Reductive Cyclization Reactions: This method involves the reduction of nitro compounds to amines, followed by cyclization to form the indazole structure.
Industrial Production Methods: Industrial synthesis may involve large-scale reactions using optimized conditions to maximize yield and purity.
Chemical Reactions Analysis
1H-Indazole-1-propanamine, N,N-diethyl-3-((6-(1-piperidinyl)hexyl)amino)- undergoes various chemical reactions, including:
Scientific Research Applications
1H-Indazole-1-propanamine, N,N-diethyl-3-((6-(1-piperidinyl)hexyl)amino)- has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1H-Indazole-1-propanamine, N,N-diethyl-3-((6-(1-piperidinyl)hexyl)amino)- involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways and cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
1H-Indazole-1-propanamine, N,N-diethyl-3-((6-(1-piperidinyl)hexyl)amino)- can be compared with other indazole derivatives, such as:
1H-Indazole-3-carboxylic acid: Known for its anti-inflammatory properties.
1H-Indazole-5-sulfonamide: Studied for its potential as an anticancer agent.
1H-Indazole-7-carboxamide: Investigated for its role in inhibiting specific kinases.
This compound’s unique structure, particularly the presence of the piperidine and hexylamine moieties, distinguishes it from other indazole derivatives and contributes to its specific properties and applications .
Properties
CAS No. |
88836-98-0 |
|---|---|
Molecular Formula |
C25H43N5 |
Molecular Weight |
413.6 g/mol |
IUPAC Name |
1-[3-(diethylamino)propyl]-N-(6-piperidin-1-ylhexyl)indazol-3-amine |
InChI |
InChI=1S/C25H43N5/c1-3-28(4-2)21-14-22-30-24-16-9-8-15-23(24)25(27-30)26-17-10-5-6-11-18-29-19-12-7-13-20-29/h8-9,15-16H,3-7,10-14,17-22H2,1-2H3,(H,26,27) |
InChI Key |
AOGWULSRTLQSJU-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCCN1C2=CC=CC=C2C(=N1)NCCCCCCN3CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


